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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural basis of cabotegravir's binding to HIV

integrase, a critical interaction for its potent antiretroviral activity. Cabotegravir, a second-

generation integrase strand transfer inhibitor (INSTI), effectively blocks the integration of the

viral DNA into the host genome, a crucial step in the HIV replication cycle. This document

provides a comprehensive overview of the binding mechanism, quantitative interaction data,

and the experimental protocols used to elucidate these details.

Mechanism of Action: Inhibiting the Intasome
Cabotegravir exerts its antiviral effect by targeting the HIV integrase enzyme within the context

of the intasome, a nucleoprotein complex composed of viral integrase and the ends of the viral

DNA. By binding to the active site of integrase, cabotegravir prevents the crucial strand

transfer reaction, thereby halting the viral replication process.[1][2]

The following diagram illustrates the HIV replication cycle and the specific stage of integrase

inhibition by cabotegravir.
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HIV Replication Cycle and Cabotegravir's Point of Inhibition.

Structural Insights into Cabotegravir Binding
As of late 2025, a high-resolution experimental structure of cabotegravir specifically in

complex with HIV-1 integrase has not been deposited in the Protein Data Bank (PDB).

However, a high-resolution cryo-electron microscopy (cryo-EM) structure of the HIV-1 intasome

bound to dolutegravir (DTG), a close structural analog of cabotegravir, provides significant

insights into the binding mode of this class of inhibitors. The shared carbamoyl pyridone

scaffold suggests a similar binding mechanism.

The cryo-EM structure of the dolutegravir-bound HIV-1 intasome (PDB ID: 9C9M) reveals that

the inhibitor binds at the catalytic core of the integrase, chelating two essential magnesium ions

in the active site. This interaction displaces the 3'-hydroxyl group of the viral DNA, preventing

the nucleophilic attack on the host DNA that is required for integration.

The following diagram illustrates the logical relationship of key components in the drug-target

interaction.
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Mechanism of Cabotegravir-mediated Integrase Inhibition.

Quantitative Analysis of Cabotegravir-Integrase
Binding
The potency of cabotegravir is quantified through various in vitro assays that measure its

ability to inhibit HIV-1 replication and integrase activity. The following tables summarize key

quantitative data from published studies.
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Parameter Value Assay Conditions Reference

IC50 3 nM Strand Transfer Assay [3]

IC50 77.8 ± 22.4 nM
HTLV-1 Integrase

Strand Transfer Assay
[1][4]

EC50 1.3 nM
HIV Replication in MT-

4 cells
[3]

EC50 0.2 nM
HIV Replication in

PBMCs
[3]

EC50 0.56 ± 0.26 nM
HTLV-1 Transmission

in tissue culture
[1]

Table 1: In Vitro Inhibitory Activity of Cabotegravir.

HIV-1 Mutant EC50 (nM)
Fold Change vs.

Wild Type
Reference

Wild Type 1.5 ± 0.31 1.0

Y143C 1.2 ± 0.069 0.8

T97A + Y143C 1.2 ± 0.75 0.8

E92Q + N155H 5.9 ± 0.81 3.9

E138K + G140S +

Q148R
15 ± 3.1 10.0

Table 2: Antiviral Activity of Cabotegravir Against Site-Directed Mutants of HIV-1 Integrase.

Experimental Protocols
This section details the methodologies for key experiments cited in the structural and functional

analysis of cabotegravir's interaction with HIV integrase.

In Vitro Integrase Strand Transfer Assay
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This assay measures the ability of cabotegravir to inhibit the strand transfer activity of

recombinant HIV-1 integrase.

Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing 73 mM PIPES pH

6.0, 175 mM NaCl, 16.7 mM MgCl2, 5.8 μM ZnCl2, 12.8 mM DTT, 0.53 μM of a pre-annealed

oligonucleotide mimicking the U5 3'-processed LTR end of the viral DNA, and 1.6 μM of

purified recombinant HIV-1 integrase.[1]

Inhibitor Incubation: The reaction mixture is incubated with varying concentrations of

cabotegravir (dissolved in DMSO) or DMSO alone (as a control) for 30 minutes at room

temperature.[1]

Reaction Initiation: 300 ng of supercoiled plasmid DNA (e.g., pGEM-9Zf(-)) is added to

initiate the strand transfer reaction. The reaction is carried out at 37°C for 30 minutes.[1]

Deproteinization and DNA Precipitation: The reaction is stopped, and the DNA products are

deproteinized and precipitated.[1]

Analysis: The resulting DNA products are separated by agarose gel electrophoresis and

visualized by staining with ethidium bromide. The products of concerted integration

(linearized plasmid DNA) are quantified by densitometry.[1]

Data Analysis: The IC50 value is determined by fitting the dose-response data to a suitable

model.

The following diagram outlines the workflow for the in vitro strand transfer assay.
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Workflow for the In Vitro Strand Transfer Assay.
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In Vitro HIV-1 Replication Assay
This assay determines the concentration of cabotegravir required to inhibit HIV-1 replication in

cell culture (EC50).

Protocol:

Cell Culture: A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells

(PBMCs)) is cultured under appropriate conditions.

Drug Treatment: The cells are treated with a range of concentrations of cabotegravir.

Viral Infection: The treated cells are then infected with a known amount of HIV-1.

Incubation: The infected cells are incubated for a period of time to allow for viral replication.

Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker,

such as the p24 antigen in the cell culture supernatant, or by using a reporter virus (e.g.,

expressing luciferase or GFP).

Data Analysis: The EC50 value is calculated from the dose-response curve.

Cryo-Electron Microscopy (Cryo-EM) of the HIV-1
Intasome
This protocol outlines the general steps for determining the structure of the HIV-1 intasome in

complex with an integrase inhibitor, based on the methodology used for the dolutegravir-bound

structure.

Protocol:

Intasome Assembly:

The cleaved synaptic complex (CSC) intasome is assembled by incubating purified

Sso7d-fused HIV-1 integrase (3.0 μM), a 25-bp U5 viral DNA substrate (1.0 μM), and an

excess of the integrase C-terminal domain (CTD) protein (15.0 μM).[1]
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The assembly buffer contains 20 mM HEPES (pH 7.5), 25% glycerol, 5 mM 2-

mercaptoethanol, 5.0 mM MgCl2, 4.0 μM ZnCl2, 50 mM 3-(Benzyldimethyl-ammonio)

propanesulfonate, 50 μM of the INSTI (e.g., dolutegravir), and 100 mM NaCl.[1]

The mixture is incubated at 37°C for 2 hours.[1]

Purification:

The assembled intasomes are purified using a HisTrap column followed by gel filtration on

a Superose 6 Increase column to separate the intasomes from free proteins and

aggregates.[1]

Cryo-EM Grid Preparation and Data Acquisition:

The purified intasome sample is applied to a glow-discharged cryo-EM grid.

The grid is plunge-frozen in liquid ethane.

Cryo-EM data is collected on a high-end transmission electron microscope.

Image Processing and 3D Reconstruction:

The collected movie frames are processed to correct for motion and beam-induced

blurring.

Individual particle images are picked and subjected to 2D and 3D classification to identify

homogeneous populations.

A high-resolution 3D reconstruction of the intasome-inhibitor complex is generated.

Model Building and Refinement:

An atomic model of the complex is built into the cryo-EM density map and refined.

The following diagram depicts the experimental workflow for cryo-EM structural determination

of the HIV-1 intasome.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9082600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9082600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9082600/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Assemble Intasome
(Integrase, vDNA, Inhibitor)

Purify Intasome Complex
(Chromatography)

Prepare Cryo-EM Grids
(Vitrification)

Collect Cryo-EM Data
(Microscopy)

Image Processing
(Particle Picking, Classification)

3D Reconstruction

Atomic Model Building & Refinement

Analyze Structure

End

Click to download full resolution via product page

Experimental Workflow for Cryo-EM of the HIV-1 Intasome.
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Conclusion
The structural and quantitative data presented in this guide provide a detailed understanding of

how cabotegravir effectively inhibits HIV-1 integrase. While a dedicated structure of the

cabotegravir-intasome complex remains to be determined, the available data from analogous

structures and a wealth of in vitro studies offer a robust model for its mechanism of action. The

detailed experimental protocols provided herein serve as a valuable resource for researchers in

the field of antiretroviral drug development, facilitating further investigation into the nuances of

integrase inhibition and the development of next-generation therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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